tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
Overview
Description
Tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is a compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a tert-butyl group, a benzyl group, and a spirocyclic structure. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary target of the compound (R)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
It’s known that this compound is a derivative of tert-butyl carbamate, also known as boc-amide . Boc-amide is commonly used in organic synthesis as a protective group for amines .
Mode of Action
The compound (R)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
likely interacts with its targets by serving as a protective group. The Boc group is stable towards most nucleophiles and bases . It’s cleaved under anhydrous acidic conditions with the production of tert-butyl cations . This cleavage is facilitated by the stability of the more substituted tert-butyl carbocation .
Biochemical Pathways
The compound (R)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
is involved in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (R)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
The compound is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This suggests that the compound may have good bioavailability due to its solubility in both polar and non-polar solvents.
Result of Action
The primary result of the action of (R)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
is the protection of amines during organic synthesis . This allows for transformations of other functional groups without interference from the amine group .
Action Environment
The action, efficacy, and stability of (R)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
can be influenced by various environmental factors. For instance, the Boc group is stable towards most nucleophiles and bases, but it’s cleaved under anhydrous acidic conditions . Therefore, the pH and moisture content of the environment can significantly impact the compound’s action and stability. Furthermore, the compound’s solubility in different solvents suggests that the polarity of the environment can also influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
Tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. The compound’s interactions with these biomolecules can lead to changes in enzyme activity, protein conformation, and overall cellular function. For instance, it has been observed to interact with enzymes involved in the synthesis of carbamates and their derivatives, which are crucial in medicinal chemistry .
Cellular Effects
The effects of tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the permeability of cellular membranes, thereby altering the intracellular environment and impacting various cellular activities . Additionally, it can influence the expression of genes involved in metabolic processes and stress responses.
Molecular Mechanism
At the molecular level, tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. The compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action . These interactions can result in the modulation of biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and potency . Long-term exposure to the compound can result in alterations in cellular metabolism and function, which are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in biomedical research and therapeutic applications.
Metabolic Pathways
Tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of carbamates and related compounds. These interactions can affect metabolic flux and the levels of various metabolites within the cell . The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes and its relevance in biochemical research.
Transport and Distribution
The transport and distribution of tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of the compound is essential for elucidating its cellular effects and optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The localization of the compound is a critical factor in determining its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate typically involves the protection of an amine group using tert-butyl carbamate. The process often starts with the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate undergoes several types of chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, and various bases and acids for facilitating different transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Carboxybenzyl (CBz) Group: This group can be removed using catalytic hydrogenation and is often used in peptide synthesis.
Fluorenylmethoxycarbonyl (Fmoc) Group: This group is removed using amine bases and is also used in peptide synthesis.
Uniqueness
Tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is unique due to its spirocyclic structure and the presence of both tert-butyl and benzyl groups. This combination provides distinct reactivity patterns and stability, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl N-[(7R)-5-benzyl-5-azaspiro[2.4]heptan-7-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)19-15-12-20(13-18(15)9-10-18)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBLMUMETZZNIZ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC12CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(CC12CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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